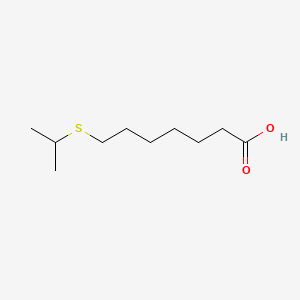

Heptanoic acid, 7-isopropylthio-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptanoic acid, also commonly referred to as enanthic acid, is an organic compound that falls under the category of carboxylic acids. With the molecular formula C7H14O2, it is essentially a straight-chain alkyl carboxylic acid .

Synthesis Analysis

Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide .Molecular Structure Analysis

The molecular structure of Heptanoic acid is represented by the formula: C7H14O2. The molecular weight of Heptanoic acid is approximately 130.1849 .Physical And Chemical Properties Analysis

Heptanoic acid is a colorless liquid under normal conditions and has a strong, unpleasant odor, similar to that of other carboxylic acids. Its strong smell is primarily because of its volatile nature. Heptanoic acid is quite soluble in most organic solvents but is sparingly soluble in water .科学的研究の応用

Controlled-Release Corrosion Inhibitor

Heptanoic acid has been studied for its role in corrosion inhibition. A study by Aghzzaf et al. (2014) explores the adsorption of heptanoic acid on grafted palygorskite, a clay mineral, for use as a controlled-release corrosion inhibitor for steel. This application is significant in materials science and engineering, particularly for protecting metal structures and components in corrosive environments (Aghzzaf et al., 2014).

Biochemical Building Block

Heptanoic acid derivatives have applications as biochemical building blocks. Grootscholten et al. (2013) demonstrate the production of heptanoate from propionate and ethanol using a mixed culture chain elongation process, highlighting its potential as a biochemical building block with versatile applications, including in the synthesis of pharmaceuticals and bioplastics (Grootscholten et al., 2013).

Medium Chain Triglyceride

Triheptanoin, a medium-chain triglyceride derived from heptanoic acid, has been investigated for its anticonvulsant properties and potential in treating epilepsy. Borges and Sonnewald (2012) review triheptanoin's unique anticonvulsant profile and its clinical potential for the treatment of medically refractory epilepsy, emphasizing the need for further research to elucidate its anticonvulsant mechanisms and clinical applications (Borges & Sonnewald, 2012).

Green Synthesis

Research into the green synthesis of neopentyl glycol diheptanoate demonstrates the use of heptanoic acid derivatives in the environmentally friendly production of cosmetic ingredients. Serrano‐Arnaldos et al. (2020) describe an enzymatic pathway for synthesizing neopentyl glycol diheptanoate in a solvent-free medium, showcasing the potential for sustainable manufacturing processes in the cosmetic industry (Serrano‐Arnaldos et al., 2020).

Environmental Remediation

Heptanoic acid and its derivatives have been utilized in bio-electrochemical systems (BES) for the production of commodity chemicals while remediating CO2, a greenhouse gas. Jabeen and Farooq (2016) report the synthesis of heptanoic acid and heptanol directly from CO2 by Clostridium ljungdahlii in a BES, presenting an innovative approach to environmental remediation and sustainable chemical production (Jabeen & Farooq, 2016).

Safety And Hazards

将来の方向性

While specific future directions for Heptanoic acid are not mentioned in the sources, it’s known that carboxylic acids like Heptanoic acid have a wide range of applications in industries such as food, cosmetics, and pharmaceuticals. They are used in the synthesis of various chemical compounds, in the production of esters used in fragrances and flavors, and in the manufacturing of certain drugs .

特性

IUPAC Name |

7-propan-2-ylsulfanylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKZYBIWDXGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144333 |

Source

|

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanoic acid, 7-isopropylthio- | |

CAS RN |

101913-77-3 |

Source

|

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101913773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。